ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzofuran core, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and other functional groups. Common reagents and conditions include:
Benzofuran synthesis: Using phenol derivatives and acetic anhydride under acidic conditions.
Thiazole ring formation: Utilizing thioamides and α-haloketones.
Functional group modifications: Employing various protecting groups, catalysts, and solvents to achieve the desired substitutions and additions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO₄.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH₄ or LiAlH₄.
Substitution: Halogenation or alkylation of the benzofuran or thiazole rings using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential as a therapeutic agent.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: can be compared with other benzofuran or thiazole derivatives.
Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.
Thiazole derivatives: Compounds with thiazole rings and varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O7S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 2-[[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O7S/c1-6-32-23(30)21-14(4)25-24(34-21)26-17(27)10-8-12(2)7-9-15-19(28)18-16(11-33-22(18)29)13(3)20(15)31-5/h7,28H,6,8-11H2,1-5H3,(H,25,26,27)/b12-7+ |
InChI Key |
DHRYLHDXBONRQV-KPKJPENVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C |
Origin of Product |
United States |
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